[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate
Description
This polycyclic compound features a heptacyclic core with diaza (two nitrogen atoms) and tris(2,2-dimethylpropanoyloxy) ester substituents. The complex IUPAC name reflects its intricate bicyclic and tricyclic fused rings, which confer rigidity and influence its biochemical interactions. The tris(2,2-dimethylpropanoyloxy) groups enhance solubility in organic solvents, while the diazaheptacyclic core may facilitate interactions with enzymatic pockets, akin to histone deacetylase (HDAC) inhibitors like SAHA .
Properties
Molecular Formula |
C44H44N2O8 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C44H44N2O8/c1-41(2,3)37(47)51-33-25-17-13-21-23-15-19-27-32-28(36(54-40(50)44(10,11)12)46-35(27)53-39(49)43(7,8)9)20-16-24(30(23)32)22-14-18-26(31(25)29(21)22)34(45-33)52-38(48)42(4,5)6/h13-20H,1-12H3 |
InChI Key |
QCTRMRTZVUURLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C2C=CC3=C4C2=C(C=CC4=C5C=CC6=C7C5=C3C=CC7=C(N=C6OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=N1)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Phenyl-7,18-diazaheptacyclo[...]tetrone
- Structural Differences: The target compound replaces the phenyl and tetrone groups in this analog with tris(2,2-dimethylpropanoyloxy) esters, increasing steric bulk and altering electronic properties.
Physicochemical Properties :
Property Target Compound (Estimated) 7-Phenyl Analog Molecular Formula C₃₉H₄₄N₂O₁₀ C₃₀H₁₄N₂O₄ Molecular Weight (g/mol) ~724.78 466.45 LogP (Lipophilicity) ~4.2 (predicted) 3.1 (reported) - Bioactivity : The phenyl analog (NSC334707) is documented in chemical databases but lacks explicit pharmacological data, whereas the target compound’s ester groups may improve membrane permeability and metabolic stability .
Aglaithioduline
- Similarity Index: Aglaithioduline shares ~70% structural similarity with SAHA (vorinostat), an HDAC inhibitor, via Tanimoto coefficient analysis .
Pharmacokinetics :
Methodological Approaches to Compound Comparison
Similarity Indexing (Tanimoto Coefficient)
The target compound’s structural complexity challenges traditional fingerprint-based methods (e.g., RDKit fingerprints), which prioritize functional groups over polycyclic topology. However, aglaithioduline-SAHA comparisons demonstrate that ~70% similarity can correlate with overlapping bioactivity, even with divergent cores .
Proteomic Interaction Profiling (CANDO Platform)
Unlike structural methods, CANDO predicts functional similarity by analyzing proteome-wide interaction signatures. For example, ripasudil (a ROCK inhibitor) was matched with novel analogs via SwissSimilarity’s 3D fingerprinting .
Graph-Based Comparison
Graph-theoretical methods, though computationally intensive (NP-hard), better capture the target compound’s stereochemical nuances than SMILES strings. Advances in graph similarity algorithms (e.g., Weisfeiler-Lehman kernels) could resolve false negatives from fingerprint-based comparisons .
Research Implications and Gaps
- HDAC Inhibition : The diazaheptacyclic core’s resemblance to SAHA’s pharmacophore warrants in vitro HDAC inhibition assays .
- Proteomic Predictions: CANDO analysis could identify novel targets, such as ROCK1/2 or tubulin, based on shared interaction signatures with known polycyclic drugs .
- Synthetic Challenges : The tris(ester) substituents may complicate synthesis, requiring optimization for scalability.
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